Defluoro-decarboxyl Ofloxacin-d3 is a chemically modified derivative of Ofloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is characterized by the removal of a fluorine atom and the carboxyl group from the Ofloxacin structure, along with the incorporation of deuterium isotopes, which are often used in research to trace metabolic pathways and improve analytical detection methods.
Defluoro-decarboxyl Ofloxacin-d3 is synthesized from Ofloxacin, which is widely used in treating bacterial infections due to its broad-spectrum antimicrobial activity. The compound can be classified under synthetic organic compounds, specifically as a pharmaceutical intermediate and a metabolite for analytical studies.
The synthesis of Defluoro-decarboxyl Ofloxacin-d3 typically involves several steps, including:
Defluoro-decarboxyl Ofloxacin-d3 participates in various chemical reactions typical for fluoroquinolones, including:
The stability and reactivity of Defluoro-decarboxyl Ofloxacin-d3 depend on its molecular structure and functional groups present.
Defluoro-decarboxyl Ofloxacin-d3 functions similarly to Ofloxacin by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The mechanism involves:
Defluoro-decarboxyl Ofloxacin-d3 exhibits distinct physical and chemical properties:
These properties are critical for its application in scientific research.
Defluoro-decarboxyl Ofloxacin-d3 serves multiple purposes in scientific research:
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a fluorine atom at position C-6 and a carboxylic acid group at C-3 within its tricyclic structure. Defluoro-decarboxyl Ofloxacin (C₁₇H₂₁N₃O₂; MW 299.37 g/mol) is a transformation product arising from the simultaneous loss of fluorine (defluorination) and the carboxyl group (decarboxylation) [3] [5] [7]. This derivative retains the core 1,4-benzoxazine-piperazinyl framework but exhibits altered physicochemical properties, including reduced molecular weight (299.37 g/mol vs. Ofloxacin’s 361.37 g/mol) and increased lipophilicity (predicted LogP 1.8) [3] [7]. The d3-isotopologue (Defluoro-decarboxyl Ofloxacin-d3) incorporates three deuterium atoms at specified methyl/methylene sites, yielding a molecular formula of C₁₇H₁₈D₃N₃O₂ and a molecular weight of 302.39 g/mol [6] [8].
Table 1: Key Ofloxacin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Ofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | 82419-36-1 |
Defluoro-decarboxyl Ofloxacin | C₁₇H₂₁N₃O₂ | 299.37 | 1346602-33-2 |
Defluoro-decarboxyl Ofloxacin-d3 | C₁₇H₁₈D₃N₃O₂ | 302.39 | 2714421-92-6 |
Defluorination and decarboxylation are critical chemical modifications that alter Ofloxacin’s reactivity and biological interactions. The defluorination removes the C-F bond, which is pivotal for DNA gyrase inhibition in the parent drug, thereby diminishing antibacterial activity but reducing mechanism-based toxicity risks [3] [5]. Decarboxylation eliminates the acidic C-3 carboxyl group, enhancing lipid solubility (LogP increases from ~0.2 in Ofloxacin to 1.8) and altering hydrogen-bonding capacity (acceptor count decreases from 6 to 5) [4] [7]. These changes facilitate membrane permeability and are empirically linked to metabolic pathway studies, where the unmodified derivative serves as a tracer for Ofloxacin degradation kinetics [5] [10]. Industrially, this compound is generated via controlled pyrolysis or photolytic degradation of Ofloxacin, as noted in pharmacological stability assays [3] [7].
Table 2: Structural and Property Changes from Modification
Property | Ofloxacin | Defluoro-decarboxyl Ofloxacin | Change |
---|---|---|---|
Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₇H₂₁N₃O₂ | -F, -CO₂ |
Hydrogen Bond Acceptors | 8 | 5 | ↓ 37.5% |
Topological Polar Surface Area | 74 Ų | 36 Ų | ↓ 51.4% |
Rotatable Bonds | 3 | 1 | ↓ 66.7% |
Deuterium (D) labeling, as exemplified in Defluoro-decarboxyl Ofloxacin-d3, leverages the kinetic isotope effect (KIE) to modulate metabolic stability without altering primary pharmacology. Deuterium atoms replace hydrogen at metabolically vulnerable sites (e.g., methyl groups), slowing CYP450-mediated oxidation and extending in vivo half-lives [6] [8]. This compound is synthesized via hydrogen-deuterium exchange under catalytic conditions or by using deuterated precursors during decarboxylation [6]. Its primary utility lies in quantitative mass spectrometry: the 3 Da mass shift from deuteriation enables unambiguous differentiation from endogenous metabolites in LC-MS/MS assays, improving accuracy in pharmacokinetic studies [8]. Additionally, it serves as an internal standard for quantifying Ofloxacin degradation products in environmental and biological matrices, addressing challenges in trace-level detection [6] [10].
Table 3: Applications of Deuterium Labeling in Research
Application | Mechanism | Benefit for Defluoro-decarboxyl Ofloxacin-d3 |
---|---|---|
Metabolic Pathway Tracing | KIE reduces bond cleavage rates | Prolongs detection window for degradation products |
Mass Spectrometry | Mass shift (299 → 302 Da) avoids isobaric interference | Enables precise quantification in complex matrices |
Drug Interaction Studies | Isotopic dilution avoids co-elution artifacts | Isolates target signals from background metabolites |
Comprehensive Compound List
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0